Oxan-4-yl 3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxylate
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Overview
Description
Oxan-4-yl 3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxylate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound features a unique structure combining oxan, quinoxaline, and pyrrolidine moieties, making it a subject of interest for chemists and biochemists alike.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxan-4-yl 3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxylate typically involves the construction of the pyrrolidine ring followed by the attachment of the quinoxaline and oxan groups. The synthetic strategies can be categorized into two main approaches:
Ring Construction from Cyclic or Acyclic Precursors: This involves the formation of the pyrrolidine ring from simpler precursors under specific reaction conditions.
Functionalization of Preformed Pyrrolidine Rings: This method involves the modification of preformed pyrrolidine rings to introduce the quinoxaline and oxan groups.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as green chemistry approaches and cost-effective methods are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
Oxan-4-yl 3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the quinoxaline moiety.
Substitution: Substitution reactions are common, particularly involving the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can introduce various functional groups onto the pyrrolidine ring .
Scientific Research Applications
Oxan-4-yl 3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic uses, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Oxan-4-yl 3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives and pyrrolidine-based molecules, such as:
Uniqueness
What sets Oxan-4-yl 3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxylate apart is its combination of oxan, quinoxaline, and pyrrolidine moieties, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
oxan-4-yl 3-quinoxalin-2-yloxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c22-18(25-13-6-9-23-10-7-13)21-8-5-14(12-21)24-17-11-19-15-3-1-2-4-16(15)20-17/h1-4,11,13-14H,5-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLBSNUGCPEDKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)OC4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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